n-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
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Overview
Description
N-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and aniline groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative. The final step involves the reaction of the oxadiazole-thiophene intermediate with an aniline derivative under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various amine derivatives .
Scientific Research Applications
N-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer properties may be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Thiophen-3-yl)aniline
- Thiophene-2-carboxylic acid
- Thiophene-2-carbothioamide
- N-(4-Methoxybenzylidene)aniline
Uniqueness
N-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is unique due to the presence of both the thiophene and oxadiazole rings, which confer distinct electronic and chemical properties. This combination makes it particularly useful in applications requiring specific electronic characteristics, such as organic semiconductors and LEDs .
Properties
Molecular Formula |
C13H11N3OS |
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Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline |
InChI |
InChI=1S/C13H11N3OS/c1-2-4-11(5-3-1)14-8-12-15-13(16-17-12)10-6-7-18-9-10/h1-7,9,14H,8H2 |
InChI Key |
SJARHLCNYUHRFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NC(=NO2)C3=CSC=C3 |
Origin of Product |
United States |
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